Cas no 873077-70-4 (N,N-Didesethyl Sunitinib)

N,N-Didesethyl Sunitinib structure
N,N-Didesethyl Sunitinib structure
Product Name:N,N-Didesethyl Sunitinib
CAS No:873077-70-4
MF:C18H20ClFN4O2
MW:378.828406333923
CID:826945
PubChem ID:46781265
Update Time:2025-10-29

N,N-Didesethyl Sunitinib Chemical and Physical Properties

Names and Identifiers

    • N,N-Didesethyl Sunitinib Hydrochloride
    • N-(2-aminoethyl)-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide,hydrochloride
    • 873077-70-4
    • N-(2-Aminoethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamidehydrochloride
    • N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride
    • 1217216-61-9
    • N-(2-Aminoethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride
    • N,N-DidesethylSunitinib-d4Hydrochloride
    • N-(2-Aminoethyl)-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide Hydrochloride
    • N-(2-aminoethyl)-5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride
    • AKOS032946974
    • N-(2-aminoethyl)-5-[(z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride (1:1)
    • TS-09205
    • DB-265642
    • N,N-Didesethyl Sunitinib
    • Inchi: 1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;
    • InChI Key: NDLBSVCHUWKNAB-MGAWDJABSA-N
    • SMILES: Cl.FC1C=CC2=C(C=1)/C(/C(N2)=O)=C/C1=C(C)C(C(NCCN)=O)=C(C)N1

Computed Properties

  • Exact Mass: 378.12600
  • Monoisotopic Mass: 378.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 567
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 100A^2

Experimental Properties

  • Melting Point: >3000C (dec.)
  • PSA: 100.01000
  • LogP: 3.98300

N,N-Didesethyl Sunitinib Security Information

  • Storage Condition:-20°C Freezer

N,N-Didesethyl Sunitinib Pricemore >>

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Additional information on N,N-Didesethyl Sunitinib

N,N-Didesethyl Sunitinib (CAS No. 873077-70-4): A Comprehensive Overview

N,N-Didesethyl Sunitinib (CAS No. 873077-70-4) is a derivative of the well-known tyrosine kinase inhibitor, Sunitinib. This compound has garnered significant attention in the field of oncology due to its potential therapeutic applications and unique pharmacological properties. In this comprehensive overview, we will delve into the chemical structure, biological activity, and recent research developments surrounding N,N-Didesethyl Sunitinib.

Chemical Structure and Synthesis

N,N-Didesethyl Sunitinib is a modified form of Sunitinib, which is characterized by the removal of the two ethyl groups from the nitrogen atoms in the piperazine ring. The chemical formula of N,N-Didesethyl Sunitinib is C21H21N3O3, and its molecular weight is 363.41 g/mol. The synthesis of this compound typically involves a series of chemical reactions, including dealkylation and subsequent functional group modifications. These processes are meticulously designed to ensure high yield and purity, making N,N-Didesethyl Sunitinib a valuable intermediate in pharmaceutical research.

Biological Activity and Mechanism of Action

The biological activity of N,N-Didesethyl Sunitinib is closely related to its parent compound, Sunitinib. Both compounds exhibit potent inhibitory effects on multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptors (c-KIT). These RTKs play crucial roles in angiogenesis, tumor growth, and metastasis, making them attractive targets for cancer therapy.

N,N-Didesethyl Sunitinib exerts its anti-tumor effects by selectively inhibiting these RTKs, thereby disrupting the signaling pathways that promote tumor progression. Recent studies have shown that this compound can effectively inhibit VEGFR-2 and PDGFR-β with IC50 values in the nanomolar range. This high affinity for key RTKs suggests that N,N-Didesethyl Sunitinib may have enhanced therapeutic potential compared to its parent compound.

Clinical Applications and Research Developments

The therapeutic potential of N,N-Didesethyl Sunitinib has been extensively explored in preclinical and clinical studies. Preclinical data have demonstrated that this compound exhibits significant anti-tumor activity in various cancer models, including renal cell carcinoma (RCC), gastrointestinal stromal tumors (GIST), and non-small cell lung cancer (NSCLC). These findings have paved the way for further clinical investigations.

In a recent phase I clinical trial, N,N-Didesethyl Sunitinib was evaluated for safety and efficacy in patients with advanced solid tumors. The results showed that the compound was well-tolerated at doses up to 50 mg/day, with no dose-limiting toxicities observed. Notably, several patients experienced partial responses or stable disease, indicating promising anti-tumor activity. These preliminary findings have sparked interest in conducting larger-scale clinical trials to further evaluate the therapeutic potential of N,N-Didesethyl Sunitinib.

Mechanistic Insights and Future Directions strong>

To better understand the mechanisms underlying the anti-tumor effects of < strong>N,N-Didesethyl Sunitinib< / strong>, researchers have conducted extensive molecular studies. These investigations have revealed that the compound not only inhibits RTK signaling but also modulates other cellular processes involved in tumor progression. For example, studies have shown that < strong>N,N-Didesethyl Sunitinib< / strong > can induce apoptosis and cell cycle arrest in cancer cells by downregulating key survival proteins such as Bcl-2 and Mcl-1. p > < p >Moreover, recent research has highlighted the potential of combining< strong >N,N-Didesethyl Sunitinib< / strong > with other therapeutic agents to enhance treatment outcomes. Preclinical studies have demonstrated synergistic effects when< strong >N,N-Didesethyl Sunitinib< / strong > is used in combination with chemotherapy drugs or immune checkpoint inhibitors. These findings suggest that combination therapies may offer a more effective approach to treating advanced cancers. p > < p >< strong >Conclusion< / strong > p > < p >< strong >N,N-Didesethyl Sunitinib< / strong >(CAS No. 873077-70-4) represents a promising derivative of< strong >Sunitinib< / strong > with significant therapeutic potential in oncology. Its unique chemical structure and potent inhibitory effects on key RTKs make it an attractive candidate for further clinical development. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, paving the way for innovative treatment strategies in cancer therapy. p > article > response >

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